molecular formula C19H21NO3 B13891912 ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13891912
M. Wt: 311.4 g/mol
InChI Key: DHLYEXQLQNNWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound belonging to the isoquinoline family This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a Pictet-Spengler cyclization reaction to form the dihydroisoquinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar in structure but contains a pyrazole ring instead of an isoquinoline core.

    1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another related compound with a pyrazole ring and similar functional groups.

Uniqueness

Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups and the dihydroisoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C19H21NO3/c1-3-23-19(21)20-13-12-14-6-4-5-7-17(14)18(20)15-8-10-16(22-2)11-9-15/h4-11,18H,3,12-13H2,1-2H3

InChI Key

DHLYEXQLQNNWEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.